beta-Methyllevulinic Acid

Description

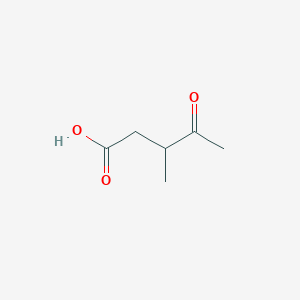

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIWUVRBASXMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289185 | |

| Record name | 3-Methyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-79-1 | |

| Record name | 6628-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Methyllevulinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Beta Methyllevulinic Acid

2 Chemical Transformations of Beta-Methyllevulinic Acid

The reduction of levulinic acid and its derivatives can lead to the formation of various hydroxyvaleric acid compounds. Specifically, the reduction of levulinic acid can produce 4-hydroxyvaleric acid (4-HVA). chemrxiv.org This intermediate is often unstable and can spontaneously cyclize to form γ-valerolactone (GVL) under the reaction conditions. chemrxiv.org

The enzymatic reduction of levulinic acid using catalysts like Chiralidon®-R and Chiralidon®-S results in the formation of (R,S)-4-hydroxy valeric acid. chemrxiv.org Depending on the catalyst used, this can then cyclize to the corresponding (R)- or (S)-γ-valerolactone. chemrxiv.org While the reduction of levulinic acid primarily yields 4-HVA, the hydrogenolysis of a related furan (B31954) compound, 2-furancarboxylic acid (FCA), can produce 5-hydroxyvaleric acid (5-HVA). d-nb.info In reported systems, 2-hydroxyvaleric acid is not typically formed from these starting materials. d-nb.info

The following table summarizes the formation of hydroxyvaleric acid derivatives from levulinic acid and related compounds.

| Starting Material | Reaction Type | Key Products | Catalyst/Conditions | Citation |

| Levulinic Acid | Enzymatic Reduction | (R,S)-4-Hydroxyvaleric Acid, (R/S)-γ-Valerolactone | Chiralidon®-R/S | chemrxiv.org |

| Levulinic Acid | Reduction | 4-Hydroxyvaleric Acid, γ-Valerolactone | Various reducing agents | chemrxiv.org |

| 2-Furancarboxylic Acid | Hydrogenolysis | 5-Hydroxyvaleric Acid | Pt catalysts | d-nb.info |

The asymmetric reduction of levulinic acid and its esters is a key method for producing optically active γ-valerolactone (GVL), a valuable chiral platform molecule. rsc.org Various catalytic systems have been developed to achieve high enantioselectivity in this transformation.

Ruthenium-based catalysts modified with chiral phosphine (B1218219) ligands are particularly effective. For instance, the direct asymmetric hydrogenation of levulinic acid using a SEGPHOS ligand-modified ruthenium catalyst can achieve 100% chemoselectivity and 82% enantioselectivity for (S)-GVL. rsc.org Similarly, the Ru(COOCH3)2/S-BINAP complex has been used for the reduction of ethyl levulinate, yielding GVL with high yields (96%) and an enantiomeric excess (ee) of 99%. mdpi.com

Enzymatic reductions also offer a route to chiral GVL. The use of commercially available alcohol dehydrogenases, such as Chiralidon®-R and Chiralidon®-S, can reduce levulinic acid to (R)- or (S)-GVL, respectively, along with the intermediate (R,S)-4-hydroxyvaleric acid. chemrxiv.org Studies have shown that with Chiralidon®-R, the highest yield of (R)-GVL (63%) was obtained at an initial levulinic acid concentration of 0.05 M. chemrxiv.org

The table below details different catalytic systems for the chiral reduction of levulinic acid and its esters.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Yield | Citation |

| Levulinic Acid | Ru-SEGPHOS | (S)-γ-Valerolactone | 82% | - | rsc.org |

| Ethyl Levulinate | Ru(COOCH3)2/S-BINAP | γ-Valerolactone | 99% | 96% | mdpi.com |

| Levulinic Acid | Ir-SpiroPAP | γ-Valerolactone | 56% | 87% | mdpi.com |

| Levulinic Acid | Ni(OTf)2/(S,S)-Ph-BPE | γ-Valerolactone | 96% | 91.2% | mdpi.com |

| Levulinic Acid | Chiralidon®-R | (R)-γ-Valerolactone | - | 63% | chemrxiv.org |

3 Oxidation Reactions of this compound

This compound can be oxidized to form methylsuccinic acid. This transformation is a known chemical conversion and has been documented in organic synthesis literature. orgsyn.orgarchive.org The oxidation can be achieved using oxidizing agents such as dilute nitric acid or hypobromite. orgsyn.orgarchive.org This reaction is one of several methods available for the preparation of methylsuccinic acid. orgsyn.orgarchive.org The oxidation of aqueous methylsuccinic acid itself has been studied, particularly its reaction with OH radicals in atmospheric chemistry research, which leads to a variety of products. d-nb.info

4 Formation of Poly(amine-co-ester)s from Methyl Levulinate

Biobased monomers can be synthesized from methyl levulinate, a derivative of levulinic acid, through reductive amination with various amino-alcohols and amino-esters. rsc.orgrsc.orgumons.ac.be These monomers, which bear a tertiary amine in their backbone, can then undergo polymerization to form poly(amine-co-ester)s (PAEs). rsc.orgumons.ac.be

The synthesis involves reacting methyl levulinate with compounds such as N-methyl aminoethanol, L-prolinol, sarcosine (B1681465) methyl ester, and L-proline methyl ester. materials.international The resulting monomers can then be homopolymerized or copolymerized with diols to produce a range of PAEs with different microstructures. rsc.org These polymers have shown good solubility in acidic aqueous media and can achieve molecular weights (Mn) up to 36 kg mol−1. rsc.org

The table below lists some of the monomers synthesized from methyl levulinate for the production of PAEs.

| Reactant with Methyl Levulinate | Resulting Monomer Type | Polymerization Method | Resulting Polymer | Citation |

| N-methyl aminoethanol | Hydroxyester | Polycondensation | Poly(amine-co-ester) | rsc.orgmaterials.international |

| L-prolinol | Hydroxyester | Polycondensation | Poly(amine-co-ester) | rsc.orgmaterials.international |

| Sarcosine methyl ester | Diester | Polycondensation | Poly(amine-co-ester) | rsc.orgmaterials.international |

| L-proline methyl ester | Diester | Polycondensation | Poly(amine-co-ester) | rsc.orgmaterials.international |

Biological and Biochemical Research

Metabolic Pathways and Catabolism

The study of beta-methyllevulinic acid's role in biological systems often involves examining the metabolic pathways of its parent compound, levulinic acid (LA), as a model. Microorganisms, in particular, have demonstrated a capacity to utilize levulinic acid as a sole carbon source, indicating well-defined catabolic pathways.

Research has identified and characterized a specific gene cluster in Pseudomonas putida KT2440 that facilitates the catabolism of levulinic acid. nih.govnih.gov This pathway enables the bacterium to convert LA into intermediates that can enter central metabolism. The discovery of this seven-gene operon, termed the lva operon, has been crucial in understanding how this class of keto acids is broken down. nih.govosti.govresearchgate.net The pathway involves an initial activation step to a coenzyme A (CoA) thioester, followed by a series of enzymatic modifications. nih.govresearchgate.net Studies have successfully reconstituted the pathway using purified proteins, confirming the function of the involved enzymes. nih.govosti.gov

The breakdown of levulinic acid in P. putida is a multi-step enzymatic process. It begins with the lva operon's five enzymatic proteins (lvaA, lvaB, lvaC, lvaD, lvaE) and concludes with enzymes from the native β-oxidation pathway. nih.govescholarship.org

The initial and key enzymatic steps are detailed as follows:

Activation: The pathway is initiated by the enzyme LvaE , an acyl-CoA synthetase. LvaE catalyzes the ligation of coenzyme A to levulinic acid, forming levulinyl-CoA (LA-CoA). nih.govresearchgate.net This step requires ATP and activates the substrate for subsequent reactions. escholarship.org

Reduction: The oxidoreductase LvaD then reduces LA-CoA to 4-hydroxyvaleryl-CoA (4HV-CoA), a reaction that can utilize either NADH or NADPH as a reducing equivalent. researchgate.netescholarship.org

Phosphorylation: In a subsequent step, LvaA and LvaB are involved in the phosphorylation of 4HV-CoA to create a unique intermediate, 4-phosphovaleryl-CoA (4PV-CoA). nih.govresearchgate.net

Dephosphorylation and Hydration: The final enzyme of the specific pathway, LvaC , is believed to convert 4PV-CoA into 3-hydroxyvaleryl-CoA (3HV-CoA). nih.gov This intermediate is then channeled into the β-oxidation cycle.

Once 3HV-CoA is formed, the terminal metabolism relies on enzymes of the conventional β-oxidation pathway. Genetic studies have confirmed that 3-hydroxybutyryl-CoA dehydrogenase (FadB) and β-ketothiolase (FadA) are essential for the growth of P. putida on levulinic acid, underscoring their role in processing the intermediates generated by the lva enzymes. nih.govescholarship.org

| Enzyme | Gene | Function | Step in Pathway |

|---|---|---|---|

| Acyl-CoA Synthetase | lvaE | Activates levulinic acid to levulinyl-CoA. researchgate.net | Initiation |

| Oxidoreductase | lvaD | Reduces levulinyl-CoA to 4-hydroxyvaleryl-CoA. researchgate.net | Intermediate Conversion |

| Kinase-like Proteins | lvaA/lvaB | Phosphorylates 4-hydroxyvaleryl-CoA to 4-phosphovaleryl-CoA. researchgate.net | Intermediate Conversion |

| ACAD Family Protein | lvaC | Converts 4-phosphovaleryl-CoA to 3-hydroxyvaleryl-CoA. biorxiv.org | Entry to β-oxidation |

| β-Ketothiolase | fadA | Catalyzes the final thiolytic cleavage in β-oxidation. nih.gov | Terminal Metabolism |

| 3-Hydroxybutyryl-CoA Dehydrogenase | fadB | Participates in the oxidation of hydroxyacyl-CoA intermediates. nih.gov | Terminal Metabolism |

The metabolic pathway for levulinic acid in P. putida is designed to funnel its substrate into the cell's central metabolic cycles through β-oxidation. escholarship.org The conversion of levulinic acid to 3-hydroxyvaleryl-CoA (3HV-CoA) by the lva enzymes is the critical link. nih.govresearchgate.net 3HV-CoA is a standard intermediate in the β-oxidation of odd-chain fatty acids. escholarship.org From this point, the established β-oxidation machinery takes over, ultimately breaking down 3HV-CoA into acetyl-CoA and propionyl-CoA. nih.govescholarship.org These products can then be utilized in the tricarboxylic acid (TCA) cycle and other essential cellular processes, allowing the organism to derive both energy and carbon from levulinic acid. escholarship.org The necessity of β-oxidation enzymes like FadA and FadB for growth on LA provides strong evidence that this pathway is the terminal route for its catabolism. nih.gov

The expression of the levulinic acid catabolism pathway is tightly regulated. The lva genes (lvaA through lvaG) are organized into a polycistronic operon. researchgate.netjmb.or.kr The expression of this operon is controlled by a transcriptional activator encoded by the lvaR gene, which is located upstream of the operon and is transcribed in the opposite direction. escholarship.orgjmb.or.kr The LvaR protein activates the transcription of the lva operon specifically in the presence of levulinic acid, ensuring that the catabolic enzymes are produced only when their substrate is available. researchgate.netescholarship.org

Furthermore, evidence suggests that the lva operon is also subject to global metabolic regulation through carbon catabolite repression (CCR). nih.govescholarship.org In P. putida, the Crc protein acts as a global repressor that inhibits the translation of certain mRNAs when a preferred carbon source, such as glucose, is present. A Crc binding sequence has been identified upstream of the lvaE gene, which likely explains the diauxic growth observed when the bacterium is grown in a medium containing both glucose and levulinic acid. nih.govescholarship.org This dual-level regulation allows the cell to prioritize carbon sources efficiently while maintaining the ability to utilize alternative substrates like levulinic acid.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. This approach is used to identify and quantify metabolites in biological fluids.

Metabolomic analyses of biological fluids like urine and serum routinely identify hundreds to thousands of metabolites, including a wide variety of organic acids, amino acids, and lipids. animbiosci.orgfrontiersin.orgresearchgate.net These profiles can serve as biomarkers for health status, disease, and dietary exposures. nih.govmedrxiv.org While comprehensive metabolomic studies frequently detect numerous keto acids and carboxylic acids in both serum and urine, the specific detection of this compound in these human biofluids is not prominently documented in broad surveys.

However, the detection of related compounds is established. For instance, levulinic acid itself has been studied in mammalian systems, where it can be metabolized in the liver and detected in plasma. researchgate.net In a different context, research on carbonaceous meteorites has led to the definitive identification of 3-methyl-4-oxopentanoic acid (an IUPAC name for this compound). nasa.govresearchgate.net This finding demonstrates the compound's existence in complex chemical matrices of prebiotic significance, although it does not pertain directly to mammalian metabolism.

Metabolomic Investigations in Biological Systems

Impact on Plant Metabolism under Stress

While extensive research has documented the positive effects of 5-aminolevulinic acid (ALA) on enhancing plant tolerance to abiotic stresses like drought and salinity, direct studies on the specific impact of this compound on plant metabolism under stress are not widely available. researchgate.netnottingham.ac.uk However, research on the broader class of levulinic acid derivatives provides some insights. Levulinic acid and its related compound, 4,6-dioxoheptanoic acid, have been shown to affect the metabolism of etiolated and greening barley leaves. nih.gov These compounds can inhibit the evolution of CO2 from various labeled precursors, including amino and organic acids, and also affect protein synthesis and phosphate (B84403) uptake. nih.gov

Given that this compound shares the core keto-acid structure, it is plausible that it could interact with metabolic pathways in plants. Plants respond to environmental stress through a complex network of molecular, physiological, and biochemical processes, often involving the modulation of metabolic pathways. nih.govresearchgate.net The introduction of an exogenous keto acid like BMLA could potentially influence these pathways, but specific research is required to determine the nature and extent of this impact. Its structural similarity to intermediates in plant metabolism suggests it could act as a competitive inhibitor or an alternative substrate for certain enzymes, thereby altering metabolic fluxes in response to stress. Further investigation is needed to elucidate any specific role of this compound in plant stress physiology.

Enzymatic Transformations involving this compound

The functional groups of this compound make it a prime candidate for a variety of enzyme-catalyzed reactions. These transformations are key to its potential use in creating value-added chemicals.

Transaminase-Mediated Conversions

Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for synthesizing chiral amines from prochiral ketones. nih.gov These pyridoxal (B1214274) 5'-phosphate-dependent enzymes transfer an amino group from an amino donor to a ketone acceptor. asm.org The ketone group of this compound makes it a suitable substrate for such a conversion.

The reaction would involve the transfer of an amino group to the keto-carbon of BMLA, converting it into an amino acid. Depending on the stereoselectivity of the chosen transaminase ((R)- or (S)-selective), a specific enantiomer of the corresponding β-amino acid can be produced with high purity. nih.govplos.org While ω-transaminases often show high activity towards aliphatic β-amino acids, their substrate range can be broad. nih.gov For instance, a lipase (B570770)/transaminase cascade has been explored for the synthesis of β-amino acids from β-keto acid esters, where the ester is first hydrolyzed to the β-keto acid, which then undergoes amination. kit.edu This highlights the feasibility of using transaminases on β-keto acid substrates like BMLA.

Table 1: Hypothetical Transaminase-Mediated Conversion of this compound

| Substrate | Enzyme Type | Amino Donor | Potential Product |

| This compound | (S)-ω-Transaminase | Isopropylamine | (S)-4-amino-3-methylpentanoic acid |

| This compound | (R)-ω-Transaminase | Alanine | (R)-4-amino-3-methylpentanoic acid |

Biocatalytic Cascades for Value-Added Chemicals

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offer an efficient and sustainable route for chemical synthesis. acs.orgmdpi.com This approach minimizes waste, reduces operational steps, and can overcome thermodynamic limitations. acs.org this compound, as a biomass-derived platform chemical, is an excellent starting material for such cascades. europa.eu

A cascade could be designed to convert BMLA into more complex and valuable molecules. For example, a cascade could first involve the transamination of BMLA as described above, followed by further enzymatic modifications. Another possibility is a cascade initiated by the reduction of the keto group, followed by lactonization to form a substituted γ-valerolactone derivative. The design of these cascades requires careful selection of compatible enzymes that can operate under similar reaction conditions. researchgate.net The development of multifunctional catalysts, including plurizymes with multiple active sites, is a promising strategy for creating efficient cascade reactions starting from substrates like β-keto esters. mdpi.comsemanticscholar.org

Enzymatic Reduction Studies

The ketone group of this compound is a target for enzymatic reduction, typically catalyzed by ketoreductases (KREDs) or other dehydrogenases. These enzymes, often belonging to the aldo-keto reductase superfamily, utilize cofactors like NADH or NADPH to reduce ketones to their corresponding alcohols. nih.govnih.gov The reduction of BMLA would yield 3-methyl-4-hydroxypentanoic acid.

Studies on the enzymatic reduction of various β-keto esters have demonstrated that this is a highly efficient and stereoselective process, capable of producing chiral β-hydroxy acids with high enantiomeric excess. researchgate.netresearchgate.netoup.com For example, dehydrogenases have been successfully used for the asymmetric reduction of a wide range of ketones and β-keto esters to produce enantiopure secondary alcohols. nih.gov Enzymes from baker's yeast are also well-known for their ability to reduce β-keto esters with high selectivity. researchgate.netoup.com The specific stereochemical outcome (syn- or anti-diastereomer) would depend on the facial selectivity of the enzyme used.

Table 2: Potential Enzymes for the Reduction of this compound

| Enzyme Class | Example Source | Cofactor | Product |

| Ketoreductase (KRED) | Microbial (e.g., Saccharomyces cerevisiae) | NADPH/NADH | 3-methyl-4-hydroxypentanoic acid |

| Alcohol Dehydrogenase | Microbial (e.g., Aromatoleum aromaticum) | NADH | 3-methyl-4-hydroxypentanoic acid |

| Aldo-keto Reductase | Baker's Yeast | NADPH/NADH | 3-methyl-4-hydroxypentanoic acid |

Enzyme Kinetics and Mechanistic Insights

Understanding the kinetics of enzymatic reactions involving this compound is crucial for process optimization. The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. mdpi.com This model relates the initial reaction rate (V₀) to the substrate concentration ([S]) through two key parameters: the maximum reaction rate (Vmax) and the Michaelis constant (Km).

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Km is the substrate concentration at which the reaction rate is half of Vmax, and it serves as an inverse measure of the substrate's affinity for the enzyme. mdpi.com

Kinetic studies on the enzymatic conversion of related compounds, such as the hydrolysis of β-keto esters or the reduction of keto acids, provide insights into the factors that would likely influence reactions with BMLA. plos.orgresearchgate.net For instance, the rate of reaction can be affected by substrate concentration, pH, temperature, and the presence of inhibitors. In the decarboxylation of β-keto acids, the reaction is often considered a kinetically significant step in a larger catalytic cycle. researchgate.net Kinetic analysis of a transamination-like reaction showed that the conversion efficiency is determined by the ratio of the catalytic efficiencies (kcat/Km) for the reductive and oxidative half-reactions. mdpi.com For any potential industrial application of BMLA as a substrate, a thorough kinetic analysis would be necessary to optimize reaction conditions and maximize product yield.

Table 3: Key Parameters in Enzyme Kinetics

| Parameter | Symbol | Description |

| Michaelis Constant | Km | Substrate concentration at which the reaction velocity is half of Vmax. Indicates enzyme-substrate affinity. |

| Maximum Velocity | Vmax | The maximum rate of reaction for a given enzyme concentration. |

| Catalytic Constant | kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. |

| Catalytic Efficiency | kcat/Km | A measure of how efficiently an enzyme converts a substrate into a product, considering both binding and catalysis. |

Analytical Methodologies in Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the analysis of β-methyllevulinic acid, providing the necessary separation and sensitivity for reliable measurement. Both gas and liquid chromatography approaches have been developed, each with specific advantages and challenges.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like β-methyllevulinic acid, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. tcichemicals.comsigmaaldrich.com GC-MS offers high sensitivity and the ability to identify compounds based on their unique mass spectra. nih.gov

To make β-methyllevulinic acid suitable for GC-MS analysis, its polar functional groups (carboxylic acid and ketone) must be derivatized. sigmaaldrich.com This process replaces active hydrogens with less polar groups, increasing the compound's volatility. sigmaaldrich.com Common derivatization approaches include:

Trimethylsilylation (TMS): This is a frequent derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. tcichemicals.comsigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.gov The resulting TMS esters are more volatile and produce characteristic mass spectra. nih.gov

tert-Butyldimethylsilylation (tBDMS): Using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), tBDMS derivatives are formed. sigmaaldrich.comresearchgate.net These derivatives are notably more stable and less sensitive to moisture compared to their TMS counterparts. sigmaaldrich.com This increased stability can be advantageous for complex sample matrices. researchgate.net

Other Silylation Reagents: A variety of silylating agents are available, each offering different levels of reactivity and producing derivatives with distinct properties. tcichemicals.com The choice of reagent can be tailored to the specific analytical requirements.

The derivatization process is crucial for achieving good chromatographic peak shape and reproducible quantification in GC-MS analysis. gcms.cz

| Derivatization Method | Common Reagent(s) | Key Advantages | Considerations |

|---|---|---|---|

| Trimethylsilylation (TMS) | BSTFA, MSTFA | Commonly used, effective for many functional groups. tcichemicals.comnih.gov | Derivatives can be sensitive to moisture. sigmaaldrich.com |

| tert-Butyldimethylsilylation (tBDMS) | MTBSTFA | Produces more stable derivatives, less moisture sensitive. sigmaaldrich.comresearchgate.net | Higher molecular weight of derivatives may lead to longer retention times. sigmaaldrich.com |

A significant analytical challenge in the study of β-methyllevulinic acid is its differentiation from other isomers, such as levulinic acid. Since isomers often have very similar physical properties and mass spectra, their separation and individual identification can be difficult.

Chromatographic Resolution: Achieving baseline separation of isomers on a GC column can be challenging. The choice of the stationary phase is critical, with different polarities offering varying selectivities for isomeric compounds. mdpi.com

Mass Spectral Similarity: Electron ionization (EI), a common technique in GC-MS, can produce nearly identical mass spectra for isomers, making definitive identification based on fragmentation patterns alone problematic. researchgate.net While the molecular ion may be the same, subtle differences in the relative abundances of fragment ions might be the only distinguishing feature. researchgate.net Derivatization can sometimes alter fragmentation pathways in a way that enhances the differences between isomers, aiding in their identification. researchgate.net

High-performance liquid chromatography (HPLC) is another essential tool for the analysis of β-methyllevulinic acid, particularly for samples in aqueous matrices. nih.gov Unlike GC, HPLC does not require the analyte to be volatile, thus eliminating the need for derivatization. mdpi.com

Coupling HPLC with mass spectrometry (HPLC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. measurlabs.com This is particularly advantageous for analyzing complex mixtures where multiple components may co-elute. chromatographyonline.com The mass spectrometer provides molecular weight information and fragmentation data that can help to identify compounds, even when they are not fully separated chromatographically. measurlabs.com For instance, in the analysis of levulinic acid production from cellulose, an "extra" peak corresponding to a levulinic acid isomer was identified using HPLC coupled to a mass spectrometer, which is crucial for accurate quantification. ua.es

Similar to GC-MS, isomer interference is a significant challenge in HPLC analysis. The presence of isomers like levulinic acid can lead to overlapping peaks, complicating accurate quantification. ua.es

Peak Overlap: If isomers are not fully resolved by the HPLC column, their peaks will overlap, leading to inaccuracies in the measurement of their individual concentrations. nih.gov

Quantification Issues: The discovery of an unexpected isomer of levulinic acid in aqueous solutions highlights a key challenge: if this isomer is not accounted for, the quantification of the target analyte will be incorrect. ua.es This underscores the importance of thorough method development and validation to ensure that all relevant isomers are separated and quantified.

| Technique | Challenge | Description | Mitigation Strategies |

|---|---|---|---|

| GC-MS | Isomer Resolution | Difficulty in achieving complete separation of isomers on the GC column due to similar physical properties. mdpi.com | Optimization of column stationary phase and temperature programming. |

| Mass Spectral Similarity | Isomers often produce very similar fragmentation patterns under electron ionization, making identification difficult. researchgate.net | Careful analysis of subtle differences in ion abundances; use of derivatization to induce unique fragmentation. researchgate.net | |

| HPLC-MS | Peak Overlap | Co-elution of isomers leading to overlapping chromatographic peaks. nih.gov | Method development including optimization of mobile phase composition, column chemistry, and gradient. |

| Quantification Interference | Presence of unexpected or unresolved isomers can lead to inaccurate quantification of the target analyte. ua.es | Thorough method validation to identify and account for all potential interfering isomers. |

High-Performance Liquid Chromatography (HPLC) and Coupled Techniques

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable tools for the structural elucidation of molecules. In the case of beta-methyllevulinic acid, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in confirming its molecular structure and identifying it in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

While specific experimental ¹H and ¹³C NMR spectra for this compound are not widely available in the public domain, the expected chemical shifts can be predicted based on its molecular structure. The proton (¹H) NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Similarly, the carbon-13 (¹³C) NMR spectrum would reveal the number of unique carbon environments within the molecule. For a definitive characterization, researchers would rely on obtaining and interpreting these spectra from a pure standard of the compound.

Mass Spectrometry (MS) Fragmentation Patterns for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The electron ionization (EI) mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center. nist.gov

In the mass spectrometer, this compound is ionized and then fragmented. The pattern of these fragments is unique to the molecule and is crucial for its identification. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (130.14 g/mol ). Key fragmentation pathways for carboxylic acids and ketones can be predicted to rationalize the observed fragment ions. For instance, the loss of a methyl group (CH₃•) or an acetyl group (CH₃CO•) are common fragmentation patterns for ketones. Carboxylic acids often exhibit fragments corresponding to the loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH).

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Possible Neutral Loss |

| 130 | [C₆H₁₀O₃]⁺ | Molecular Ion |

| 115 | [C₅H₇O₃]⁺ | CH₃• |

| 87 | [C₄H₇O₂]⁺ | CH₃CO• |

| 71 | [C₄H₇O]⁺ | •COOH |

| 43 | [C₂H₃O]⁺ | C₄H₇O₂• |

This table is based on general fragmentation patterns of ketones and carboxylic acids and the NIST mass spectrum data. nist.gov

Isotope Analysis in Tracing Origins and Pathways

Isotope analysis is a valuable tool for determining the origin and tracing the transformation pathways of organic compounds in various environments. By measuring the ratios of stable isotopes, such as carbon-13 (¹³C) to carbon-12 (¹²C) and deuterium (B1214612) (²H or D) to hydrogen (¹H), scientists can gain insights into the formation mechanisms and sources of a compound.

Carbon and Deuterium Isotopic Ratios

There is currently a lack of specific research focused on the carbon and deuterium isotopic ratios of this compound. However, studies on related compounds, such as levulinic acid found in meteorites, have demonstrated the utility of this approach. For instance, the isotopic composition of levulinic acid in such extraterrestrial samples has been used to infer its origins and the processes it underwent in the early solar system.

In atmospheric studies, the isotopic composition of organic acids can provide clues about their formation pathways, distinguishing between biogenic and anthropogenic sources, as well as primary emissions versus secondary formation through photochemical reactions. Future research applying these techniques to this compound could significantly enhance our understanding of its role in atmospheric aerosol formation and other environmental processes.

Theoretical and Computational Studies

Computational Chemistry Approaches

Computational chemistry employs theoretical principles to calculate and predict the properties and behavior of molecules. For Levulinic Acid and its derivatives, these methods are crucial for elucidating reaction pathways and understanding catalyst-substrate interactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmchemsci.com It has been widely applied to study the mechanisms of reactions involving Levulinic Acid, such as its esterification and hydrogenation.

Detailed findings from DFT studies on related reactions provide critical energetic data, as summarized in the table below.

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) | Key Finding |

| Furfural Protonation | Zeolite | 27.7 | The initial protonation of the furfural at the beta-carbon was identified as the rate-determining step. researchgate.net |

| Glycerol Dehydration | H-ZSM-5 Zeolite | 42.5 | The formation of an alkoxide species upon the first dehydration is the rate-determining step. researchgate.net |

| Methyl Levulinate Conversion | Al(OiPr)3 | Not specified | The ring-closure step was found to be the rate-determining step in the conversion to GVL. rsc.org |

Host-guest chemistry, particularly within the pores of solid catalysts like zeolites, plays a significant role in determining reaction selectivity and efficiency. Computational modeling is used to understand the non-covalent interactions between the reactant molecules (guests) and the catalyst's internal structure (host).

DFT methods have been employed to study the host-guest interactions between molecules confined within zeolites during methylation reactions. researchgate.net These studies analyze how the catalyst's cavity size and electronic properties influence adsorption energies and confinement effects. For example, in the methylation of benzene by methanol (B129727), the strength of interactions related to adsorption processes was found to be higher in H-Beta zeolite, which has a larger cavity. researchgate.net However, the confinement effects, which stabilize the transition state, were greater in the smaller H-ZSM-5 zeolite, explaining its higher catalytic activity from an electronic perspective. researchgate.net These insights are crucial for designing catalysts with tailored microenvironments that can enhance catalytic activity and selectivity for specific reactions. mdpi.com

Kinetic Modeling of Reaction Systems

Kinetic modeling is essential for quantifying reaction rates and understanding how they are influenced by various parameters such as temperature, pressure, and reactant concentrations. This knowledge is vital for the design, optimization, and scaling-up of chemical processes.

The development of robust kinetic models is crucial for creating safe, environmentally friendly, and cost-effective chemical processes. researchgate.net For complex reaction networks, such as the production of Levulinic Acid from biomass, kinetic models must account for multiple consecutive and parallel reactions. nih.gov

Several kinetic models have been proposed for reactions involving Levulinic Acid. For its esterification with ethanol, models based on equilibrium rate expressions have been developed for both homogeneous (H₂SO₄) and heterogeneous (cation exchange resin) catalysts. researchgate.netabo.fi In the hydrogenation of Levulinic Acid to GVL, Langmuir-Hinshelwood-Hougen-Watson (LHHW) models have been tested, where the determining step was found to be the reaction on the catalyst surface with competitive adsorption between hydrogen, Levulinic Acid, and GVL. mdpi.com

Model validation is a critical step to ensure reliability. researchgate.net Techniques such as cross-validation are employed, where the model is tested against independent experimental data sets. figshare.com For the alcoholysis of 5-(hydroxymethyl)furfural (5-HMF) to produce n-butyl levulinate, a model that included more reaction steps and considered humin production as a first-order reaction was found to be the most reliable after validation. figshare.com

| Reaction | Catalyst | Kinetic Model Type | Apparent Activation Energy (Ea) |

| Levulinic Acid Esterification | Sulfuric Acid | Pseudo-homogeneous reversible model | 31.60 kJ/mol (Forward) researchgate.net |

| Levulinic Acid Esterification | UDCaT-5 | Langmuir-Hinshelwood-Hougen-Watson | 9.00 kcal/mol researchgate.net |

| Levulinic Acid Hydrogenation | Nickel/Titania | Langmuir-Hinshelwood-Hougen-Watson | 47.0 kJ/mol mdpi.com |

Computational Fluid Dynamics (CFD) is a powerful tool used to simulate fluid flow, heat transfer, and chemical reactions within a reactor. mdpi.com It provides detailed, localized information on velocity, temperature, and concentration profiles, which is essential for optimizing reactor design and performance. mdpi.com

In the context of Levulinic Acid conversion, CFD has been used to design and analyze hydrogenation reactors for its transformation to GVL. semanticscholar.orgdoaj.orgresearchgate.net Using software like COMSOL Multiphysics, researchers can simultaneously solve the continuity, Navier-Stokes (fluid flow), energy (heat transfer), and diffusion equations coupled with chemical reaction kinetics. mdpi.comresearchgate.net These simulations can model complex phenomena, such as the heat flux provided by a high-boiling-point organic fluid used as a heating medium. mdpi.comresearchgate.net The results of such models show how mass fractions of reactants like Levulinic Acid and hydrogen decrease along the reactor axis, while the product (GVL) mass fraction increases. mdpi.com CFD models have also been validated against experimental data for multi-bed traditional reactors and used to demonstrate the superior performance of multi-bed pervaporation membrane reactors for Levulinic Acid esterification. mdpi.com

Applications in Advanced Materials and Chemical Synthesis

Precursor for High-Value Chemicals and Derivatives

The reactivity of beta-methyllevulinic acid enables its conversion into numerous commercially significant chemicals. These transformations often involve catalytic processes that are both efficient and environmentally benign, aligning with the principles of green chemistry.

A significant application of levulinic acid derivatives, such as methyl levulinate, is in the synthesis of 5-aminolevulinic acid (5-ALA). rsc.orgresearchgate.net 5-ALA is a vital precursor for the biosynthesis of tetrapyrroles, including heme, chlorophyll, and vitamin B12. nih.gov It finds extensive use in photodynamic therapy for cancer treatment and as a biodegradable herbicide and plant growth regulator. researchgate.net

A novel and efficient synthesis route for 5-ALA involves the bromination of biobased methyl levulinate, followed by ammoniation and hydrolysis. rsc.orgresearchgate.net This method utilizes copper bromide (CuBr₂) as a brominating agent, which offers higher selectivity and activity compared to traditional liquid bromine. rsc.org The process is designed to be more environmentally friendly by avoiding toxic reagents and harsh reaction conditions. researchgate.netresearchgate.net Through optimization of this process, a high yield of 64% and a purity of over 95% for 5-ALA have been achieved, demonstrating its potential for industrial-scale production. rsc.org

Table 1: Synthesis of 5-Aminolevulinic Acid (5-ALA) from Methyl Levulinate

| Step | Reagents | Key Features | Yield | Purity |

|---|---|---|---|---|

| Bromination | Methyl Levulinate, Copper Bromide (CuBr₂) | Higher selectivity and activity compared to Br₂ | 64% | >95% |

| Ammoniation | - | Introduction of the amino group | ||

| Hydrolysis | - | Final conversion to 5-ALA |

Gamma-valerolactone (GVL) is a highly valuable, renewable platform molecule with a wide array of applications, including as a green solvent, a food additive, and a precursor for biofuels and polymers. mdpi.comnih.gov The conversion of levulinic acid and its esters to GVL is a key area of research in biorefineries. rsc.org This transformation is typically achieved through hydrogenation and subsequent intramolecular esterification (lactonization). researchgate.net

The hydrogenation of levulinic acid to GVL can proceed through different pathways. One common route involves the reduction of the ketone group to form 4-hydroxypentanoic acid, which then undergoes cyclization to yield GVL. nih.gov Another pathway involves the dehydration of levulinic acid to α-angelica lactone, followed by hydrogenation to GVL. mdpi.com

Recent advancements have focused on the asymmetric synthesis of chiral GVL and its derivatives from levulinic acid. researchgate.net Chiral GVL is a valuable building block for the synthesis of biologically active compounds and pharmaceuticals. researchgate.net Catalytic asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium and nickel complexes, has shown high efficiency and enantioselectivity in producing specific stereoisomers of GVL. mdpi.com For instance, a Ni(OTf)₂/(S,S)-Ph-BPE complex has been used for the large-scale hydrogenation of levulinic acid, achieving a 91.2% yield of GVL with 96% enantiomeric excess. mdpi.com

A variety of catalytic systems have been developed for the efficient production of GVL from levulinic acid and its esters. These include both homogeneous and heterogeneous catalysts. While homogeneous catalysts based on noble metals like ruthenium, palladium, and iridium can operate under milder conditions and offer high selectivity, heterogeneous catalysts are often preferred for their ease of separation and reusability. nih.govmdpi.com

Non-precious metal catalysts, such as those based on copper, nickel, and zirconium, have gained significant attention due to their lower cost and good catalytic activity. mdpi.comshokubai.org For example, a Cu-Ni bimetallic catalyst derived from layered double hydroxides has demonstrated a GVL yield of nearly 90% from levulinic acid at 180 °C. mdpi.com Zirconium-based catalysts, including Zr-beta zeolites and Zr-containing metal-organic frameworks (MOFs), are also highly effective for this transformation, often utilizing transfer hydrogenation with alcohols like isopropanol as the hydrogen donor. rsc.orgcsic.esmdpi.comresearchgate.net A Zr-Al-Beta bi-functional catalyst has shown high GVL yields (60-90%) from mixtures of levulinic acid and furfural. rsc.org

Table 2: Comparison of Catalytic Systems for GVL Production

| Catalyst Type | Example | Key Advantages | Reported Yield | Reaction Conditions |

|---|---|---|---|---|

| Homogeneous (Noble Metal) | Ru/bisphosphine complex | High selectivity, mild conditions | - | - |

| Heterogeneous (Non-Precious Metal) | Cu-Ni/Al₂O₃ | Lower cost, reusable | ~90% | 180 °C, 1 h |

| Heterogeneous (Zirconium-based) | Zr-Al-Beta zeolite | High activity, stable | 60-90% | 190 °C, 2 h |

| Heterogeneous (Nickel-based) | Ni/NiO | High mass activity, magnetic separability | 94% selectivity | 110 °C, 40 bar H₂ |

Levulinic acid and its derivatives, particularly GVL and levulinate esters, are important precursors for the production of biofuel components and additives. rsc.orgnih.gov GVL itself can be used as a fuel additive due to its high energy density and favorable combustion properties. researchgate.net Furthermore, GVL can be converted into other valuable fuel molecules like 2-methyltetrahydrofuran (B130290) (2-MTHF), which can be blended with gasoline. researchgate.net

Levulinate esters, produced by the esterification of levulinic acid with various alcohols, are also promising biofuel additives. nih.gov These esters have properties that make them suitable for blending with diesel and gasoline, improving their performance and reducing emissions. The production of these esters is often catalyzed by solid acid catalysts, such as nanosized TiO₂, which offer good catalytic performance and stability. nih.gov

The bifunctional nature of levulinic acid makes it a valuable monomer for the synthesis of a variety of polymers, including polyesters, polyamides, and polycarbonates. materials.internationalresearchgate.net The chemical versatility of levulinic acid allows for the creation of bio-based polymers with tunable properties, offering a sustainable alternative to fossil-fuel-derived plastics. researchgate.netcore.ac.uk

One approach to polymer synthesis involves the chemical conversion of levulinic acid into various monomers. researchgate.net For example, it can be used to produce diols and dicarboxylic acids that can then be used in condensation polymerization. materials.international Another innovative method is the direct polymerization of levulinic acid via multicomponent reactions, such as the Ugi reaction, to produce polyamides without the need for prior monomer synthesis. core.ac.uk

Levulinic acid is also a feedstock for the production of bioplasticizers, which are essential additives for improving the flexibility and processability of biopolymers like polyhydroxyalkanoates (PHAs). researchgate.net Novel bioplasticizers synthesized from levulinic acid have shown excellent miscibility with PHB (a type of PHA) and have a significant plasticization effect, expanding the processing window of this brittle biopolymer. researchgate.net

Synthesis of Novel Polymers and Biopolymers

Levulinic Acid-Based Poly(amine-co-ester)s

Poly(amine-co-ester)s are a class of biodegradable polymers that have garnered significant interest for biomedical applications, such as gene delivery, owing to their biocompatibility and pH-responsive nature. Research into the synthesis of these polymers has utilized levulinic acid and its derivatives as key bio-based monomers.

Four novel bio-based monomers, including two diesters and two hydroxyesters with a tertiary amine in their structure, have been synthesized from methyl levulinate. fao.orgrsc.org These monomers were subsequently used in homopolymerization and copolymerization reactions with diols to create six distinct poly(amine-co-ester)s with varied microstructures. fao.orgrsc.org The general synthesis strategy involves the reductive amination of methyl levulinate with amino-alcohols or amino-esters derived from natural amino acids. rsc.org

The resulting polymers have been thoroughly characterized using nuclear magnetic resonance (NMR) spectroscopy and size exclusion chromatography (SEC). fao.orgrsc.org These analyses have shown that the polymers can achieve number-average molecular weights (Mₙ) of up to 36,000 g/mol with dispersities (Đ) ranging from 1.5 to 2.1. fao.orgrsc.org A key feature of these levulinic acid-based poly(amine-co-ester)s is their solubility in acidic aqueous solutions, a property attributed to the protonation of the amine groups within the polymer backbone. fao.orgrsc.org This pH-dependent solubility is a promising characteristic for applications in the biomedical field, including drug delivery systems and personal care products. rsc.org

Below is a table summarizing the synthesis and properties of representative levulinic acid-based monomers:

| Monomer | Starting Materials | Yield (%) | Boiling Point (°C) |

| Methyl 4-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)pentanoate | Methyl levulinate, (S)-2-(hydroxymethyl)pyrrolidine | 50 | 100 (0.20 mBar) |

| Methyl (5-methoxy-5-oxopentan-2-yl)-L-prolinate | Methyl levulinate, L-proline methyl ester | 90 | 110 (0.12 mBar) |

Lactone-Derived Monomers for Polymerization

Lactones derived from bio-based platform chemicals are valuable monomers for the synthesis of biodegradable polyesters. Levulinic acid can be converted into angelica lactones, which can then be used in polymerization reactions. Specifically, α-angelica lactone (α-AL) can be readily synthesized by the ring-closure of levulinic acid. rsc.org Through isomerization under basic conditions, α-AL can be converted to the conjugated β-angelica lactone (β-AL). rsc.org

A scalable process has been developed to obtain a 90:10 mixture of β- and α-angelica lactone in an 88% yield by distilling the equilibrium mixture. rsc.org This lactone mixture has been successfully employed in Diels-Alder reactions with various terpenes and cyclopentadiene on a large scale. rsc.org The resulting Diels-Alder adduct with cyclopentadiene was then subjected to ring-opening metathesis polymerization (ROMP) using the Grubbs II catalyst. rsc.org

The polymer produced from this lactone-derived monomer exhibits properties that are in some ways similar to polynorbornene, but it is more polar in nature. rsc.org This increased polarity can be advantageous for certain applications. Furthermore, the polymer can be processed into films that demonstrate excellent transparency, highlighting its potential for use in optical and packaging materials. rsc.org

Role in Green Chemistry and Biorefining

The production and utilization of this compound and its parent compound, levulinic acid, are central to the principles of green chemistry and biorefining. These platform chemicals can be derived from renewable biomass resources, offering a sustainable alternative to petroleum-based chemicals.

Utilization of Bio-based Feedstocks

Levulinic acid is recognized as one of the top twelve value-added chemicals that can be produced from biomass, as identified by the U.S. Department of Energy. mdpi.com It serves as a crucial platform for the production of a wide array of chemicals and materials that are currently sourced from fossil fuels. mdpi.com

The synthesis of levulinic acid from lignocellulosic biomass, which is non-edible and abundant, is a key focus of biorefinery research. mdpi.com Various types of biomass, including agricultural residues and dedicated energy crops, can be used as feedstocks. mdpi.commdpi.com The process typically involves the acid-catalyzed hydrolysis of C6 sugars, such as glucose and fructose (B13574), which are derived from the cellulosic and hemicellulosic fractions of biomass. mdpi.com

A summary of various biomass feedstocks and the corresponding yields of levulinic acid are presented in the table below:

| Biomass Feedstock | Catalyst | Temperature (°C) | Reaction Time | Levulinic Acid Yield |

| Glucose | ZnBr₂ and HCl | - | 6 min | 53 wt% mdpi.com |

| Glucose | Ga deposited mordenite zeolite | - | - | 59.9 wt% mdpi.com |

| Fructose | - | - | - | - |

Sustainable Catalytic Processes

The development of sustainable and efficient catalytic systems is crucial for the economically viable production of levulinic acid from biomass. Research has focused on both homogeneous and heterogeneous catalysts to improve reaction rates, yields, and selectivity.

Homogeneous acid catalysts, such as mineral acids, have been traditionally used. However, challenges related to catalyst separation and recycling have driven the development of solid acid catalysts. mdpi.com Heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosion issues.

A variety of solid acid catalysts have been investigated, including zeolites, mesoporous silica, carbon materials, and metal-organic frameworks (MOFs). mdpi.com The catalytic activity is often enhanced by the presence of both Brønsted and Lewis acid sites. mdpi.com For instance, the combination of a Lewis acid catalyst like chromium(III) chloride (CrCl₃) with a Brønsted acid like hydrochloric acid (HCl) has been shown to be effective in the conversion of glucose to levulinic acid. mdpi.com The Lewis acid facilitates the isomerization of glucose to fructose, while the Brønsted acid catalyzes the subsequent dehydration and rehydration steps. mdpi.com

Microwave-assisted synthesis has also emerged as a green and efficient method for the production of levulinic acid and its derivatives. nih.govunito.it This technique can significantly reduce reaction times and improve energy efficiency. For example, the microwave-assisted conversion of levulinic acid to N-substituted pyrrolidones has been demonstrated with high yields in short reaction times under solvent-free conditions. nih.govunito.it

The table below highlights some of the catalytic systems used in the synthesis of levulinic acid derivatives:

| Reaction | Catalyst | Solvent | Key Findings |

| Conversion of Levulinic Acid to N-substituted pyrrolidones | PdTiHMS and PdAuTiHMS | Solvent-free | Good-to-excellent yields at 150°C in 90 min; catalyst is recyclable. nih.govunito.it |

| Conversion of Glucose to Levulinic Acid | CrCl₃ and HCl | Water | Synergistic effect of Lewis and Brønsted acids. mdpi.com |

| Esterification of Levulinic Acid | Enzymes (Lipases) | Green solvents | High yields of alkyl levulinates. researchgate.net |

Future Directions and Emerging Research Areas

Elucidation of Unidentified Metabolic Pathways

A significant frontier in the study of beta-methyllevulinic acid is the discovery and characterization of its metabolic pathways within biological systems. While the metabolism of the parent compound, levulinic acid, has been investigated, the specific pathways for its methylated analogue remain largely uncharted. The elucidation of these pathways is crucial for metabolic engineering efforts aimed at the microbial production of this compound and its derivatives.

Research into the catabolism of levulinic acid in organisms like Pseudomonas putida has identified specific gene operons (lvaA-G) that encode enzymes for its conversion into central metabolism intermediates like propionyl-CoA and acetyl-CoA. nih.govfrontiersin.orgfrontiersin.org This discovery provides a roadmap for identifying analogous pathways for this compound. Future research will likely involve a combination of genomics, proteomics, and metabolomics to identify genes and enzymes responsible for its synthesis or degradation in microorganisms.

Computational tools are also becoming indispensable for prospecting potential biosynthetic routes. nih.gov By combining database mining with metabolic modeling, researchers can propose "new-to-nature" pathways by assembling enzymes from various organisms that could collectively catalyze the conversion of common metabolic precursors into this compound. nih.govnih.gov These computationally predicted pathways then serve as blueprints for experimental validation in host organisms like Escherichia coli or Saccharomyces cerevisiae. nih.gov The ultimate goal is to map the complete network of reactions, identifying all intermediates and the enzymes that catalyze each step, which is key to optimizing microbial cell factories for efficient bioproduction. nih.gov

Development of Novel Biocatalytic Systems

The development of efficient and sustainable methods for synthesizing this compound and its valuable esters is a major area of emerging research, with a strong focus on biocatalysis. Enzymes offer high selectivity and operate under mild conditions, making them attractive alternatives to traditional chemical catalysts. rjpbr.com

Research on the closely related levulinic acid has demonstrated the effectiveness of lipases, such as the immobilized Candida antarctica lipase (B570770) B (commercially known as Novozym 435), for catalyzing esterification reactions to produce alkyl levulinates. researchgate.netresearchgate.net These processes can be adapted and optimized for the synthesis of beta-methyllevulinate esters. Key areas of investigation include screening for novel enzymes with higher activity and stability, and optimizing reaction parameters such as temperature, substrate molar ratio, and the choice of solvent to maximize product yield. researchgate.netrsc.org For example, studies on methyl levulinate production have shown that while increasing temperature can enhance reaction rates, it can also lead to enzyme deactivation above certain thresholds (e.g., 50°C). researchgate.netrsc.org

Future work will likely involve protein engineering and directed evolution to tailor enzymes specifically for this compound or its precursors. nih.gov By modifying the active site of existing enzymes, researchers can enhance their substrate specificity, catalytic efficiency, and stability, leading to the creation of truly novel biocatalytic systems. nih.gov The development of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, represents another promising strategy for streamlining the synthesis of complex molecules from simple starting materials. rjpbr.com

| Enzyme | Reaction | Key Findings | Reference |

|---|---|---|---|

| Novozym 435 (immobilized Candida antarctica lipase B) | Esterification of levulinic acid with methanol (B129727) | Kinetic models developed; reaction is endothermic and spontaneous; equilibrium constant increases with temperature. | rsc.org |

| Novozym 435 | Esterification of 5-hydroxymethylfurfual (HMF) with levulinic acid | Biomass-derived solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) proved effective; high conversions (>85%) achieved below 40°C. | researchgate.net |

| Various Lipases (including Novozym 435) | Esterification of levulinic acid with various alcohols | Novozym 435 displayed the best results among tested lipases; reaction medium significantly affects performance. | researchgate.net |

Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

As the applications of this compound expand, the need for highly sensitive and selective analytical methods for its detection and quantification at trace levels becomes paramount. Research is focused on developing advanced techniques capable of measuring minute quantities of the compound in complex matrices such as fermentation broths, environmental samples, and biological fluids.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. actapol.netnih.gov By operating in multiple reaction monitoring (MRM) mode, LC-MS/MS provides excellent selectivity and sensitivity, allowing for the quantification of target analytes at very low concentrations (µg/L or ng/mL levels). actapol.netlcms.cz Methods developed for similar short-chain keto acids, such as 3-oxopentanoic acid, demonstrate the successful application of LC-MS/MS with electrospray ionization (ESI) for analysis in complex biological samples like human plasma. nih.govnih.gov The development of such a method for this compound would involve optimizing chromatographic separation, mass spectrometric parameters (precursor/product ions, collision energy), and sample preparation procedures to minimize matrix effects. actapol.netnih.gov

Other advanced chromatographic techniques, such as mixed-mode chromatography which combines reversed-phase and ion-exchange mechanisms, offer enhanced separation capabilities for complex mixtures containing organic acids and related byproducts. nih.gov In spectroscopy, while standard techniques like Nuclear Magnetic Resonance (NMR) are essential for structural confirmation, future research may explore novel sensor-based approaches for rapid and trace-level detection. bmrb.io Techniques like surface plasmon resonance (SPR) and fluorescence spectroscopy, which have been used to detect other small organic molecules with high sensitivity, could potentially be adapted for this compound analysis. mdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Chromatography Column | Phenomenex Luna C18 | nih.gov |

| Mobile Phase | Gradient elution with water and methanol, both containing 0.1% formic acid | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Validated Range | 0.156–10 µg/mL in human plasma | nih.govnih.gov |

Integration of Computational and Experimental Approaches in Reaction Design

The synergy between computational modeling and experimental work is accelerating the design of new catalysts and the optimization of chemical reactions involving keto acids. mit.edu For the synthesis and conversion of this compound, this integrated approach is crucial for overcoming challenges in catalyst design and reaction engineering.

Quantum chemical methods, particularly Density Functional Theory (DFT), are being used to investigate reaction mechanisms at the molecular level. mdpi.com DFT studies on the esterification of levulinic acid, for example, have been used to identify elementary reaction steps, determine the structures of transition states and intermediates, and calculate activation energies. researchgate.netconicet.gov.ar This fundamental understanding allows researchers to predict how changes in a catalyst's structure or reaction conditions will affect its performance, thereby guiding the rational design of more efficient catalytic systems. researchgate.net Computational models can also predict the reactivity of different substrates, helping to screen potential candidates before undertaking time-consuming and costly laboratory experiments. mit.eduresearchgate.net

This computational pre-screening can significantly shorten development timelines for new chemical processes. mit.edu Once promising catalysts or reaction conditions are identified computationally, they are synthesized and tested experimentally. The experimental results, such as kinetic data from reaction rate studies, are then used to validate and refine the computational models. rsc.org This iterative cycle of prediction, experimentation, and refinement leads to a deeper understanding and more rapid optimization of chemical reactions, a strategy that holds immense promise for developing novel synthetic routes to this compound and its derivatives.

Q & A

Q. How should conflicting spectral data for this compound be reported to facilitate peer review?

- Publish full NMR (FID files), MS (raw spectra), and chromatograms in open-access repositories (e.g., Zenodo). Annotate discrepancies (e.g., unexpected peaks) and propose hypotheses (e.g., tautomerism). Comparative tables in supplementary materials can highlight differences across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.